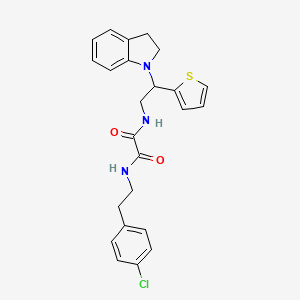
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CITEO, is a novel compound that has been recently synthesized and studied for its potential use in scientific research. CITEO has shown promising results in various research areas, including neuroscience, pharmacology, and biochemistry.
科学的研究の応用
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown potential in various scientific research areas. In neuroscience, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for its effects on the central nervous system. It has been shown to enhance memory and learning in animal models. In pharmacology, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for its potential use as a drug candidate for various diseases, including cancer and Alzheimer's disease. In biochemistry, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for its interactions with proteins and enzymes.
作用機序
The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and learning. N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to enhance memory and learning, reduce anxiety, and improve motor coordination. It has also been shown to have anti-inflammatory and antioxidant effects. N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
実験室実験の利点と制限
The advantages of using N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments include its potential as a drug candidate for various diseases, its low toxicity profile, and its ability to enhance memory and learning in animal models. However, the limitations of using N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments include its complex synthesis method, its limited availability, and its high cost.
将来の方向性
There are several future directions for the study of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential direction is to further investigate its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. Another direction is to explore its interactions with other receptors and enzymes in the body. Additionally, future studies could investigate the potential use of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in combination with other drugs or therapies. Finally, further research is needed to optimize the synthesis method of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide to make it more accessible and cost-effective for scientific research.
合成法
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex compound that requires a multi-step synthesis method. The first step involves the reaction of 4-chlorophenethylamine with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine to form an intermediate product. The intermediate product is then reacted with oxalyl chloride to form the final product, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. The synthesis process is challenging and requires a high level of expertise in organic chemistry.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWPSQFCAQKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2792740.png)
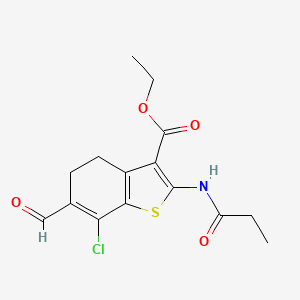
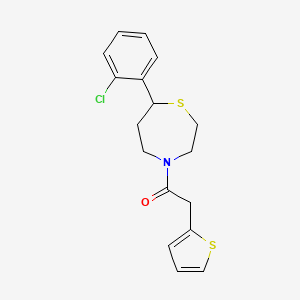
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-thiazole](/img/structure/B2792745.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2792747.png)
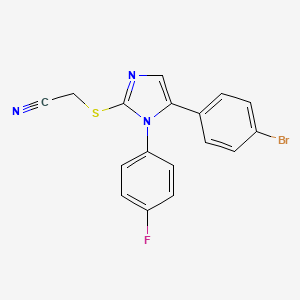
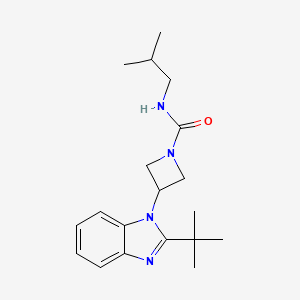
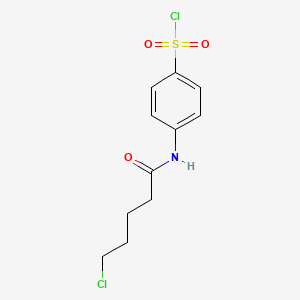
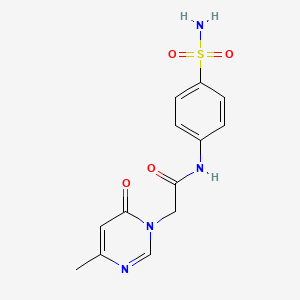
![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)
![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)
